molecular formula C7H5ClFNO B1276582 alpha-Chloro-4-fluorobenzaldoxime CAS No. 42202-95-9

alpha-Chloro-4-fluorobenzaldoxime

Cat. No. B1276582
CAS RN: 42202-95-9
M. Wt: 173.57 g/mol
InChI Key: VDMJCVUEUHKGOY-YFHOEESVSA-N
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Description

Alpha-Chloro-4-fluorobenzaldoxime is a compound that is likely to be of interest in the field of organic chemistry due to the presence of both chloro and fluoro substituents on the aromatic ring. While the provided papers do not directly discuss alpha-Chloro-4-fluorobenzaldoxime, they do provide insights into the reactivity of similar halogenated compounds and their interactions with biological molecules.

Synthesis Analysis

The first paper discusses the asymmetric hydration of alpha,alpha-dichloro aldehydes and alpha-halo enals, which are chemically related to alpha-Chloro-4-fluorobenzaldoxime. The process is catalyzed by N-heterocyclic carbene (NHC) and results in the formation of enantioenriched alpha-chloro and alpha-fluoro carboxylic acids. This method also allows for the introduction of an alpha-deuterium using D2O as the deuteron source, which could be a useful technique for isotopic labeling of alpha-Chloro-4-fluorobenzaldoxime or its derivatives .

Molecular Structure Analysis

Although the molecular structure of alpha-Chloro-4-fluorobenzaldoxime is not directly analyzed in the provided papers, the study of the reaction of 1-fluoro-2,4-dinitrobenzene with the alpha chains of human hemoglobin gives some insight into the reactivity of fluoro-substituted aromatic compounds. The reaction kinetics and the pK values of the terminal amino group of the alpha chains were determined, which could be relevant when considering the behavior of similar functional groups in alpha-Chloro-4-fluorobenzaldoxime .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of alpha-Chloro-4-fluorobenzaldoxime. However, the first paper's focus on the catalyzed asymmetric hydration of alpha-halo aldehydes suggests that alpha-Chloro-4-fluorobenzaldoxime could potentially undergo similar reactions, leading to the formation of carboxylic acids with significant stereochemical control . The second paper's examination of the reactivity of 1-fluoro-2,4-dinitrobenzene with hemoglobin alpha chains could imply that alpha-Chloro-4-fluorobenzaldoxime might also react with nucleophilic groups in biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-Chloro-4-fluorobenzaldoxime are not discussed in the provided papers. However, the studies do offer some context for understanding how the presence of halogen atoms might influence the properties of such compounds. For instance, the second paper provides data on the sedimentation value and partial specific volume of a hemoglobin complex, which could be indirectly useful when considering the solubility and density of halogenated aromatic compounds like alpha-Chloro-4-fluorobenzaldoxime .

Scientific Research Applications

  • Halogenated Benzimidazole Carboxamides Targeting Integrin α4β1 on T-Cell and B-Cell Lymphomas : This study discusses the synthesis and biological evaluation of benzimidazole heterocycles as integrin α4β1 antagonists, which could have potential applications in diagnosing and treating lymphomas. The research highlights the use of halogen atoms, including chloro and fluoro derivatives, for creating high-affinity ligands that could be used in medicinal and biological contexts (Carpenter et al., 2010).

  • Fluoroheterocyclic Aldoximes for Anticholinesterase Poisoning Treatment : This paper explores the therapeutic potential of fluorinated pyridinealdoximes, including structures related to fluorobenzaldoxime, in treating anticholinesterase poisoning. The study also investigates the synthesis and pharmacological properties of these compounds, which could be significant in medical applications (Timperley et al., 2011).

  • Antitumor Activity of Fluorinated Benzothiazole Hydrochloride Salts : Research into novel fluoro-substituted benzothiazole hydrochloride salts revealed their potential as antitumor agents. The study involved synthesizing these compounds and evaluating their cytotoxicity against various human carcinoma cells, signifying their potential in cancer therapy (Stojković et al., 2006).

  • Synthesis and Antioxidant Activity of Thiazolidin-4-One Derivatives : This study utilized 4-fluorobenzaldehyde, a compound structurally similar to alpha-Chloro-4-fluorobenzaldoxime, to synthesize thiazolidin-4-one derivatives. These derivatives showed promising antioxidant activity, indicating potential applications in oxidative stress-related conditions (El Nezhawy et al., 2009).

Safety and Hazards

Alpha-Chloro-4-fluorobenzaldoxime can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Future Directions

While specific future directions for the research and application of alpha-Chloro-4-fluorobenzaldoxime are not mentioned in the search results, it is clear that this compound is of interest for research and development purposes . As with any chemical compound, future research could explore its potential applications in various fields, such as medicine, materials science, or environmental science.

properties

IUPAC Name

(1Z)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMJCVUEUHKGOY-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Chloro-4-fluorobenzaldoxime

CAS RN

42202-95-9
Record name alpha-Chloro-4-fluorobenzaldoxime
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